1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAOJMXDYLVVDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN2C=NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406748 |

Source

|

| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883291-44-9 |

Source

|

| Record name | 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, a molecule of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, with each stage detailed with underlying chemical principles, step-by-step protocols, and key analytical considerations.

Introduction: The Significance of Triazole-Containing Compounds

Compounds incorporating the 1,2,4-triazole moiety are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. The unique electronic properties and hydrogen bonding capabilities of the triazole ring contribute to its ability to interact with various biological targets. The target molecule, this compound, combines this privileged heterocycle with a phenylpropanamine scaffold, a structural motif present in numerous psychoactive and CNS-acting drugs. This guide elucidates a logical and reproducible synthetic strategy to access this promising compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most logically approached through a convergent strategy. The key disconnection lies at the amine functionality, which can be installed in the final step via reductive amination of a ketone precursor. This ketone, 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one, can be assembled through a conjugate addition of 1,2,4-triazole to an α,β-unsaturated ketone. This retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of the target amine.

This forward synthetic strategy comprises three key stages:

-

Synthesis of Phenyl Vinyl Ketone (Acrylophenone) via the Mannich reaction.

-

Aza-Michael Addition of 1,2,4-triazole to phenyl vinyl ketone.

-

Reductive Amination of the resulting ketone to yield the final primary amine.

Stage 1: Synthesis of Phenyl Vinyl Ketone (Acrylophenone)

The initial step involves the synthesis of the key electrophile, phenyl vinyl ketone, from acetophenone. The Mannich reaction is a classic and effective method for this transformation.[1]

Mechanistic Insight

The Mannich reaction is a three-component condensation involving an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (typically as its hydrochloride salt).[1] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as a potent electrophile for the enol form of acetophenone. The resulting Mannich base can then undergo thermal elimination to yield the desired α,β-unsaturated ketone.

Caption: Workflow for the synthesis of Phenyl Vinyl Ketone.

Experimental Protocol: Synthesis of Phenyl Vinyl Ketone

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Acetophenone | 120.15 | 12.0 g | 0.1 |

| Paraformaldehyde | 30.03 | 3.6 g | 0.12 |

| Dimethylamine hydrochloride | 81.54 | 8.2 g | 0.1 |

| Hydrochloric acid (conc.) | 36.46 | 0.1 mL | - |

| Ethanol | 46.07 | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (12.0 g, 0.1 mol), paraformaldehyde (3.6 g, 0.12 mol), dimethylamine hydrochloride (8.2 g, 0.1 mol), and ethanol (20 mL).

-

Add a drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with stirring for 2 hours. The mixture should become a clear, homogeneous solution.

-

After cooling to room temperature, the Mannich base hydrochloride may precipitate. The crude product can be used directly in the next step or purified.

-

For elimination, the crude Mannich base is heated, typically under reduced pressure, to induce the elimination of dimethylamine hydrochloride, yielding phenyl vinyl ketone.

Stage 2: Aza-Michael Addition of 1,2,4-Triazole

The second stage involves the conjugate addition of 1,2,4-triazole to the newly synthesized phenyl vinyl ketone. This aza-Michael addition is a powerful C-N bond-forming reaction.[2]

Mechanistic Insight

The aza-Michael addition involves the nucleophilic attack of a nitrogen atom from the 1,2,4-triazole ring onto the β-carbon of the α,β-unsaturated ketone. 1,2,4-Triazole can potentially react at either N1 or N4. However, the N1-substituted product is generally favored.[3] The reaction can often proceed without a catalyst, although a mild base can be used to enhance the nucleophilicity of the triazole.[3]

Sources

1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine chemical properties

An In-Depth Technical Guide to 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine: Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule integrates two pharmacologically relevant scaffolds: the phenylpropanamine core, known for its presence in various centrally active agents, and the 1,2,4-triazole ring, a versatile pharmacophore found in a wide array of therapeutic agents. This document details the molecule's physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores its potential biological activities by contextualizing it within the broader landscape of related compounds. The guide is structured to provide not just data, but also the scientific rationale behind synthetic and analytical methodologies, empowering researchers to leverage this information in their own discovery and development programs.

Molecular Overview and Physicochemical Properties

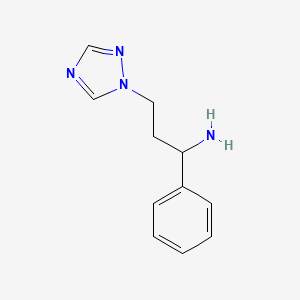

Chemical Structure

The foundational aspect of understanding any chemical entity is its structure. This compound is characterized by a propane chain linking a phenyl group at position 1 and a 1,2,4-triazole ring, via a nitrogen atom, at position 3. A primary amine is also present at the benzylic position (C1).

Caption: Chemical structure of this compound.

Core Structural Motifs and Their Significance

-

1,2,4-Triazole Ring: This five-membered heterocycle is a privileged structure in medicinal chemistry. It is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding, and is metabolically stable. Compounds incorporating the 1,2,4-triazole moiety exhibit a vast range of biological activities, including antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] Its presence suggests potential for broad-spectrum pharmacological screening.

-

Phenylpropanamine Scaffold: This structural backbone is found in numerous neuroactive compounds and sympathomimetic amines. The phenyl ring, the propyl chain, and the amine group are key pharmacophoric features that can interact with a variety of biological targets, particularly receptors and transporters within the central nervous system (CNS).

Physicochemical Data

| Property | Value (Estimated/Precursor Data) | Source |

| Molecular Formula | C₁₁H₁₄N₄ | [4] |

| Molecular Weight | 202.26 g/mol | Calculated |

| CAS Number | 927636-51-9 (for the 2-propanamine isomer) | [4] |

| XLogP3-AA | 0.9 (for ketone precursor) | [5] |

| Hydrogen Bond Donor Count | 2 (1 for precursor) | Calculated |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 5 (4 for precursor) | [5] |

| Topological Polar Surface Area | 62.9 Ų (43.6 Ų for precursor) | Calculated |

Synthesis and Characterization

Retrosynthetic Analysis

A logical synthetic approach involves a two-step sequence starting from commercially available materials. The primary disconnection is at the C-N bond of the amine, suggesting a reductive amination of a ketone precursor. The ketone itself can be formed via a Michael addition of 1,2,4-triazole to an α,β-unsaturated ketone.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This synthesis is designed as a self-validating system. The successful isolation and characterization of the intermediate ketone (Step 1) provides a critical checkpoint before proceeding to the final, more complex reduction.

Step 1: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (Intermediate)

-

Principle (The Causality): This step utilizes the Aza-Michael addition, a conjugate addition reaction. The N1-proton of 1,2,4-triazole is sufficiently acidic to be removed by a mild base, generating a nucleophilic triazolide anion. This anion then attacks the β-carbon of 1-phenylprop-2-en-1-one (chalcone), an electron-deficient alkene, leading to the formation of the desired 3-substituted propanone. The choice of a catalytic amount of a non-nucleophilic base like DBU ensures the reaction proceeds efficiently without competing side reactions.

-

Methodology:

-

To a solution of 1-phenylprop-2-en-1-one (1.0 eq) in acetonitrile (0.5 M), add 1H-1,2,4-triazole (1.1 eq).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 50 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude ketone by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure intermediate.

-

Step 2: Synthesis of this compound (Final Product)

-

Principle (The Causality): This step is a reductive amination. The ketone intermediate reacts with an ammonia source (ammonium acetate) to form an imine in situ. The imine is then immediately reduced by a hydride reducing agent, sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is chosen for its chemoselectivity; it is mild enough to not reduce the ketone directly but is highly effective at reducing the protonated imine intermediate, driving the equilibrium towards the final amine product.

-

Methodology:

-

Dissolve the ketone intermediate (1.0 eq) from Step 1 in methanol (0.4 M).

-

Add ammonium acetate (10 eq) to the solution and stir until dissolved.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the ketone.

-

Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~2 to decompose any remaining reducing agent.

-

Basify the mixture with 6M NaOH until the pH is >12.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purify via flash column chromatography (silica gel, dichloromethane:methanol gradient with 0.5% triethylamine) to afford the final product.

-

Purification and Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for purification and analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the phenyl ring, two distinct singlets for the non-equivalent triazole protons, and a complex multiplet system for the aliphatic protons of the propanamine chain.[6][7]

-

¹³C NMR will confirm the number of unique carbon environments, with signals corresponding to the phenyl carbons, the aliphatic chain, and the triazole ring carbons.[7][8]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=N/C=C stretching from the aromatic and triazole rings.[6][7]

Biological and Pharmacological Context

The therapeutic potential of this compound can be inferred from the extensive pharmacology of its constituent motifs.

The 1,2,4-Triazole Moiety in Medicinal Chemistry

The 1,2,4-triazole ring is a cornerstone of modern drug design. Its derivatives have been successfully developed as:

-

Antifungal Agents: Compounds like fluconazole and itraconazole function by inhibiting cytochrome P450 enzymes essential for fungal cell membrane synthesis.[2]

-

Anticonvulsants: Certain triazole derivatives exhibit potent anticonvulsant activity, potentially through modulation of GABAergic systems or ion channels.[1]

-

Anticancer Agents: The triazole scaffold has been incorporated into molecules designed to inhibit various kinases and other proteins involved in cell proliferation and survival.[10]

-

Antiviral Agents: N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine has been identified as a potent scaffold for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11]

Postulated Mechanisms and Therapeutic Targets

Given its structure, this compound is a prime candidate for screening in several therapeutic areas:

-

CNS Disorders: The phenylpropanamine backbone suggests potential interactions with neurotransmitter systems. It warrants investigation for activity at dopamine, serotonin, or norepinephrine transporters and receptors. Analogs have shown potential as GPR88 agonists and anticonvulsants.[1][12]

-

Oncology: The compound could be evaluated as an inhibitor of enzymes where triazoles are known to be effective, such as carbonic anhydrases, which are implicated in tumor progression.[8]

-

Infectious Diseases: Based on the prevalence of triazoles in antimicrobial and antiviral drugs, screening against a panel of fungal, bacterial, and viral targets is a logical line of inquiry.

Safety and Handling

Safe handling is paramount in a research setting. The following precautions are based on data for structurally related compounds.

| Hazard Category | Precautionary Statement | Source |

| Health Hazards | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |

| Handling | P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [13] |

| Storage & Disposal | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. | [13] |

Conclusion and Future Directions

This compound represents a molecule with considerable, yet largely unexplored, therapeutic potential. Its synthesis is achievable through standard, well-understood organic chemistry reactions. The convergence of the neurologically active phenylpropanamine scaffold and the pharmacologically versatile 1,2,4-triazole ring makes it a compelling candidate for high-throughput screening and targeted drug discovery campaigns. Future research should focus on its definitive synthesis, full spectroscopic characterization, and systematic evaluation of its activity against a diverse panel of biological targets, particularly those related to CNS disorders, oncology, and infectious diseases.

References

- Ghorab, M. M., et al. (2018). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. PubChem. Available at: [Link]

- Pradhan, P., et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.

- Exclusive Chemistry Ltd. (2024). 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propanamine.

- Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences.

-

MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one. PubChem. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-phenyl-1H-1,2,4-triazole. PubChem. Available at: [Link]

-

Zhang, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. Journal of Receptors and Signal Transduction. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-1,2,4-Triazole-1-propanamine. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. Available at: [Link]

-

Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available at: [Link]

-

Gomha, S. M., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1-Phenyl-1,2,4-triazol-3-yl)propan-2-one. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-(triazol-1-yl)propan-1-one. PubChem. Available at: [Link]

-

SciSupplies. (n.d.). This compound, 95.0%, 10g. Available at: [Link]

-

Ilina, T. V., et al. (2022). N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2015). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

-

ResearchGate. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

-

Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E. Available at: [Link]

-

NIST/TRC. (n.d.). 3-phenyl-1-propanamine -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

-

ChemBK. (2024). 3-(1H-imidazol-1-yl)-1-phenylpropan-1-amine. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. exchemistry.com [exchemistry.com]

- 5. 1-Phenyl-3-(triazol-1-yl)propan-1-one | C11H11N3O | CID 175291139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, 95.0%, 10g [scisupplies.eu]

An In-Depth Technical Guide to 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS Number: 883291-44-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine, a molecule of significant interest in medicinal chemistry. By synthesizing data from analogous compounds and established chemical principles, this document offers insights into its synthesis, characterization, potential biological significance, and the experimental methodologies crucial for its investigation.

Core Compound Identity and Physicochemical Properties

This compound, identified by the CAS number 883291-44-9 , is a heterocyclic compound featuring a phenyl ring, a propanamine linker, and a 1,2,4-triazole moiety. The strategic combination of these functional groups suggests its potential as a scaffold in drug discovery, leveraging the known pharmacological importance of both arylamines and triazoles.

| Property | Predicted Value/Information | Source |

| CAS Number | 883291-44-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₄N₄ | Supplier Data |

| Molecular Weight | 202.26 g/mol | Supplier Data |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from structural analogues |

The Scientific Rationale: Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a convergent synthesis strategy. A plausible and efficient method involves the reductive amination of a ketone precursor, which itself is synthesized by the alkylation of 1,2,4-triazole. This approach is favored for its high yields and the ready availability of starting materials.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Causality in Experimental Choices:

-

Step 1: Alkylation: The choice of a strong base like potassium carbonate is crucial to deprotonate the 1,2,4-triazole, rendering it nucleophilic. Acetone is a suitable solvent due to its ability to dissolve both the reactants and its relatively low boiling point, facilitating easy removal post-reaction. This reaction is a classic example of nucleophilic substitution.

-

Step 2: Reductive Amination: This is a highly efficient method for amine synthesis from ketones. The use of an ammonia source like ammonium acetate provides the nitrogen for the amine group. A mild reducing agent such as sodium cyanoborohydride is selected because it selectively reduces the imine intermediate formed in situ without reducing the ketone starting material.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous compounds and are presented as a robust starting point for laboratory synthesis and analysis.

Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (Intermediate)

-

Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 3-chloro-1-phenylpropan-1-one (1.05 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate ketone.

Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate ketone (1.0 eq) and ammonium acetate (10 eq) in methanol.

-

Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Quenching and Extraction: Quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final amine.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, two distinct singlets for the triazole protons, and multiplets for the aliphatic protons of the propanamine chain. The chemical shifts and coupling constants will be indicative of the specific proton environments. |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, the triazole ring, and the propanamine backbone. The chemical shifts will be characteristic of the carbon types (aromatic, aliphatic, attached to heteroatoms). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₄N₄). Fragmentation patterns can provide further structural information. |

Chromatographic Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the final compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.

-

Detection: UV detection at a wavelength where the phenyl and triazole rings absorb (e.g., 254 nm).

-

Analysis: The purity is determined by the area percentage of the main peak.

Biological Significance and Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of clinically used drugs, exhibiting activities such as antifungal, antiviral, and anticancer properties.[1] The presence of the phenylpropanamine scaffold is also common in neurologically active agents.

Potential Therapeutic Areas of Investigation:

-

Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.

-

Anticonvulsant Activity: The triazole moiety is present in some anticonvulsant drugs, and compounds with this feature are often explored for their potential to modulate ion channels or neurotransmitter systems in the central nervous system.[2]

-

Anticancer Agents: The 1,2,4-triazole scaffold has been incorporated into molecules designed to target various cancer-related pathways.[3]

Workflow for Preliminary Biological Evaluation

Caption: A typical workflow for the initial biological assessment of a novel compound.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions are essential.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its characterization can be robustly performed using standard analytical techniques. The rich pharmacology of the 1,2,4-triazole nucleus provides a strong rationale for its further investigation in various disease models. This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical, Biological and Physical Sciences. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PubMed Central. [Link]

-

Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). Molecules. [Link]

-

Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2013). International Journal of Medicine and Pharmaceutical Research. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. [Link]

-

Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). (2022). Zaporizhzhia State Medical University. [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). MDPI. [Link]

-

Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022). National Institutes of Health. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). ResearchGate. [Link]

-

Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. (2025). ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). PubMed Central. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). National University of Pharmacy. [Link]

Sources

The Architectural Blueprint of a Promising Antifungal Scaffold: A Technical Guide to 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine and its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the scientific landscape of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine and the broader class of 1,2,4-triazole-containing compounds. As a senior application scientist, this document is structured to provide not just a recitation of facts, but a cohesive narrative that underscores the rationale behind synthetic strategies and the interpretation of structure-activity relationships (SAR). We will delve into the core of what makes the 1,2,4-triazole moiety a cornerstone in the development of potent antifungal agents, while also exploring its potential in other therapeutic areas.

Introduction: The 1,2,4-Triazole Core - A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered significant attention in medicinal chemistry. Its unique electronic properties, including its dipole character, hydrogen bonding capacity, and structural rigidity, make it an important pharmacophore that can interact with high affinity to biological receptors.[1] This has led to the incorporation of the 1,2,4-triazole nucleus into a wide array of clinically successful drugs, including the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[1][2] The focus of this guide, this compound, represents a fundamental structure within this class of compounds, embodying the key features that contribute to their potent biological activities. The development of novel 1,2,4-triazole derivatives is driven by the need to overcome challenges such as drug resistance, adverse side effects, and high toxicity associated with existing antifungal therapies.[3]

Synthetic Strategies: Building the this compound Scaffold

The synthesis of this compound and its derivatives can be approached through several established routes in organic chemistry. A common strategy involves the reaction of a suitable amine with a precursor containing the 1,2,4-triazole moiety.

General Synthetic Pathway

A plausible and efficient synthesis of the target compound and its analogs involves a multi-step process, which is illustrated in the workflow below. The rationale behind this pathway is its versatility, allowing for the introduction of various substituents on the phenyl ring and the propane chain to explore the structure-activity relationship.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating system for the synthesis of the title compound. Each step includes purification and characterization to ensure the integrity of the intermediates and the final product.

Step 1: Synthesis of 3-(1H-1,2,4-triazol-1-yl)-1-phenylpropan-1-one (Intermediate I1)

-

Reaction Setup: To a solution of propiophenone (1 equivalent) in ethanol, add 1H-1,2,4-triazole (1.1 equivalents) and a catalytic amount of a suitable acid (e.g., HCl).

-

Reaction Condition: The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Characterization: The structure of the purified intermediate is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound (Final Product P)

-

Reaction Setup: The intermediate, 3-(1H-1,2,4-triazol-1-yl)-1-phenylpropan-1-one (1 equivalent), is dissolved in methanol. Ammonium acetate (10 equivalents) and a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), are added sequentially.

-

Reaction Condition: The reaction is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: The solvent is evaporated, and the residue is taken up in water and basified with a 10% NaOH solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated. The final product is purified by column chromatography.

-

Characterization: The structure of this compound is confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Pharmacological Profile: Unraveling the Antifungal and Other Biological Activities

The 1,2,4-triazole scaffold is most renowned for its potent antifungal properties. The primary mechanism of action for most triazole antifungal drugs is the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[3]

Primary Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

The antifungal activity of triazole derivatives stems from their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues. This binding blocks the active site, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the membrane structure and function, inhibiting fungal growth.[3]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Potential Significance of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine

Introduction and Significance of the Phenyl-Triazole Scaffold

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, renowned for its diverse biological activities. Compounds incorporating this heterocycle have demonstrated a wide range of therapeutic applications, including antifungal, antiviral, anticonvulsant, and anticancer properties. The inclusion of a phenyl group and a propanamine linker, as seen in the target molecule, creates a structural motif that can interact with various biological targets. The spatial arrangement of the aromatic ring, the triazole, and the basic amine group is crucial for potential receptor binding and pharmacological activity.

Derivatives of 1,2,4-triazole are known to act as plant growth regulators and have shown promise in the development of novel therapeutic agents. For instance, some have been investigated for their neuroprotective potential. The structural framework of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine suggests its potential as a scaffold for the development of novel bioactive molecules.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, starting from commercially available precursors. The overall strategy involves the initial synthesis of a ketone intermediate, followed by a reductive amination to yield the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one

The initial step focuses on the N-alkylation of 1H-1,2,4-triazole with 3-chloropropiophenone. This reaction is a classical example of nucleophilic substitution, where the triazole ring acts as the nucleophile. The regioselectivity of this alkylation is a critical consideration, as 1,2,4-triazole has two potential nitrogen atoms for alkylation (N1 and N4). However, studies on the alkylation of 1,2,4-triazole have shown that the N1-substituted isomer is often the major product, particularly under basic conditions.[1]

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of the Alkylating Agent: To the stirred suspension, add 3-chloropropiophenone (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one as a solid.

Causality Behind Experimental Choices:

-

Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Base (K2CO3): Anhydrous potassium carbonate is a mild base used to deprotonate the 1H-1,2,4-triazole, thereby increasing its nucleophilicity.

-

Temperature: Heating the reaction mixture increases the reaction rate. The chosen temperature is a balance to ensure a reasonable reaction time without promoting side reactions.

Step 2: Reductive Amination to this compound

The final step involves the conversion of the synthesized ketone to the target primary amine via reductive amination. This is a highly efficient one-pot reaction where the ketone first reacts with an ammonia source to form an imine in situ, which is then reduced to the amine.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction Conditions: Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure.

-

Isolation and Purification: Make the aqueous residue basic (pH > 10) with the addition of a concentrated sodium hydroxide solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Ammonia Source (Ammonium Acetate): Ammonium acetate serves as a convenient in situ source of ammonia for the formation of the imine intermediate.

-

Reducing Agent (Sodium Cyanoborohydride): Sodium cyanoborohydride is a mild and selective reducing agent that is stable in protic solvents and effectively reduces the imine intermediate without reducing the ketone starting material.

Structural Elucidation and Data

The structural confirmation of the synthesized compounds would be performed using standard analytical techniques.

| Compound | Technique | Expected Key Features |

| 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one | ¹H NMR | Signals for the phenyl protons, two methylene groups, and the two distinct protons of the 1,2,4-triazole ring. |

| ¹³C NMR | Carbonyl carbon signal (~198 ppm), signals for the aromatic carbons, methylene carbons, and the carbons of the triazole ring. | |

| Mass Spec | Molecular ion peak corresponding to the calculated mass. | |

| This compound | ¹H NMR | Disappearance of the downfield methylene protons adjacent to the carbonyl group and the appearance of a methine proton signal. A broad singlet for the -NH2 protons. |

| ¹³C NMR | Disappearance of the carbonyl signal and the appearance of a methine carbon signal in the aliphatic region. | |

| Mass Spec | Molecular ion peak corresponding to the calculated mass. |

Potential Applications and Future Directions

While the specific biological activity of this compound is not documented, its structural motifs are present in compounds with known pharmacological effects. For instance, derivatives of 3-(1H-1,2,4-triazol-1-yl)-N-propananilide have been investigated for their neuroprotective potential.[2][3] The presence of the primary amine in the target molecule offers a handle for further derivatization, allowing for the exploration of a wider chemical space and the potential optimization of biological activity.

Future research could focus on:

-

Screening for Biological Activity: Evaluating the synthesized compound against a panel of biological targets, including those relevant to neurological disorders, cancer, and infectious diseases.

-

Analogue Synthesis: Preparing a library of derivatives by modifying the phenyl ring, the propanamine chain, or by substituting the triazole ring to establish structure-activity relationships (SAR).

-

Mechanistic Studies: If biological activity is identified, further studies to elucidate the mechanism of action would be crucial for its development as a potential therapeutic agent.

Conclusion

This technical guide has outlined a plausible and scientifically grounded synthetic route for this compound. By leveraging established methodologies for N-alkylation of triazoles and reductive amination, this compound can be accessed for further investigation. The structural framework of this molecule holds promise for its exploration in medicinal chemistry, and the detailed protocols provided herein serve as a valuable resource for researchers in this field.

References

-

PrepChem. Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Available from: [Link]

- Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Chemistry Letters and Reviews. 2017;10(4):235-240.

- An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Chemical Society, Perkin Transactions 1. 1989; (1): 1-5.

- 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. 2022;2022(2):M1472.

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available from: [Link]

-

Regioselective 1H-1,2,4 Triazole alkylation. SlideShare. Available from: [Link]

- Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-isoproyl-N-substituted amino)-2-propanols. Chinese Journal of Medicinal Chemistry. 2010;20(1): 35-39.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazoles and Related Fused Systems. Molecules. 2013;18(12):14847-14861.

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. 2025;22(1):1-9.

- 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. 2025;22(1):1-9.

- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. 2019;9(28):16042-16052.

-

Synthesis of 3H-1,2,4-triazol-3-ones. Organic Chemistry Portal. Available from: [Link]

- 2-(1H-Benzotriazol-1-yl)-3-(2,6-dichlorophenyl)-1-phenylpropan-1-ol. Acta Crystallographica Section E. 2011;67(Pt 12):o3268.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. 2024;22(2): 4-20.

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

- Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry. 2021;17: 644-653.

- 1-Chloro-3-phenylpropan-2-yl]-2,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E. 2008;64(Pt 10):o2033.

Sources

Unveiling the Therapeutic Potential of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine: A Technical Guide to Target Identification and Validation

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine. By dissecting its structural components—a phenylpropanamine backbone and a 1,2,4-triazole moiety—we elucidate a strategic approach to identifying and validating its primary and secondary pharmacological targets. This document serves as a comprehensive resource for researchers, offering not only a theoretical framework for target identification but also detailed, field-proven experimental protocols for robust validation. The primary focus is on its potent predicted activity as an inhibitor of Lanosterol 14α-demethylase (CYP51), with secondary explorations into its potential as an anticancer agent, a modulator of adrenergic receptors, and a neuroprotective compound.

I. Introduction: Deconstructing the Pharmacophore

The rational design and discovery of novel therapeutic agents are fundamentally reliant on a deep understanding of structure-activity relationships. The compound this compound presents a compelling case for multi-target investigation due to its hybrid structure.

-

The 1,2,4-Triazole Moiety: A Versatile Pharmacophore. The 1,2,4-triazole ring is a well-established pharmacophore present in a multitude of clinically approved drugs. Its significance lies in its ability to coordinate with metallic ions in enzyme active sites and participate in hydrogen bonding, making it a key feature in many enzyme inhibitors. Notably, it is the cornerstone of the azole class of antifungal agents that target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51)[1][2]. Beyond its antifungal properties, the 1,2,4-triazole nucleus is found in drugs with a wide array of therapeutic applications, including anticancer, antiviral, anticonvulsant, and anti-inflammatory activities[3].

-

The Phenylpropanamine Backbone: A Neurologically Active Scaffold. The phenylpropanamine scaffold is a classic structural motif in medicinal chemistry, most famously represented by phenylpropanolamine, a sympathomimetic amine that has been used as a decongestant and appetite suppressant. This backbone suggests a potential for interaction with monoamine transporters and receptors, particularly adrenergic receptors.

This guide will systematically explore the therapeutic avenues suggested by these structural alerts, beginning with the most probable target, CYP51.

II. Primary Therapeutic Target: Lanosterol 14α-Demethylase (CYP51)

The structural analogy of this compound to known azole antifungals strongly implicates CYP51 as its primary therapeutic target. CYP51 is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals[2]. Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

A. Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The proposed mechanism of action involves the nitrogen atom at position 4 of the 1,2,4-triazole ring coordinating with the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the demethylation process and the subsequent production of ergosterol.

Caption: Proposed mechanism of CYP51 inhibition.

B. Experimental Validation: CYP51 Inhibition Assays

To validate the inhibitory activity of this compound against CYP51, a two-tiered approach is recommended: an initial enzymatic assay followed by a whole-cell-based assay.

1. Enzymatic Inhibition Assay Protocol

This assay directly measures the inhibition of purified recombinant CYP51.

-

Materials:

-

Purified recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus)

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Fluconazole)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, purified CYP51, and NADPH-cytochrome P450 reductase.

-

Add varying concentrations of the test compound or positive control to the wells of the microplate. Include a vehicle control (DMSO).

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding lanosterol.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

-

Quantify the product formation or substrate depletion using a suitable analytical method, such as HPLC or a fluorescent-based assay.

-

Calculate the IC50 value of the test compound.

-

2. Whole-Cell Antifungal Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of the compound against a panel of fungal pathogens.

-

Materials:

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Fluconazole)

-

96-well microplate

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Prepare serial dilutions of the test compound and positive control in the microplate.

-

Add the fungal inoculum to each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at 600 nm.

-

III. Secondary Therapeutic Targets and Applications

Beyond its potential as an antifungal agent, the unique chemical structure of this compound suggests other promising therapeutic applications.

A. Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing the 1,2,4-triazole ring[3]. The proposed mechanisms are diverse and can include the inhibition of kinases, tubulin polymerization, or aromatase.

Experimental Validation: In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential is to screen the compound for cytotoxicity against a panel of cancer cell lines using the MTT assay.

-

MTT Cell Viability Assay Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.[4]

-

Caption: Workflow for in vitro anticancer screening.

B. Adrenergic Receptor Modulation

The phenylpropanamine core structure suggests a potential interaction with adrenergic receptors (α and β), which are G-protein coupled receptors involved in various physiological processes.

Experimental Validation: Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor subtype.

-

Radioligand Competition Binding Assay Protocol:

-

Prepare cell membranes from tissues or cell lines expressing the adrenergic receptor subtype of interest (e.g., α1, α2, β1, β2).

-

In a 96-well plate, combine the cell membranes, a known radioligand (e.g., [3H]-prazosin for α1), and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound and free radioligand using a cell harvester and filtration through a glass fiber filter.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding curve.[5][6]

-

C. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of certain triazole derivatives. These compounds may exert their effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways[7].

Experimental Validation: In Vitro Neuroprotection Assay

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection.

-

Neuroprotection Assay Protocol using SH-SY5Y Cells:

-

Culture SH-SY5Y cells in a suitable medium. For some studies, differentiation into a more neuron-like phenotype with retinoic acid may be beneficial[8][9].

-

Pre-treat the cells with different concentrations of the test compound for a specified period.

-

Induce neuronal damage by exposing the cells to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or hydrogen peroxide for oxidative stress).

-

Assess cell viability using the MTT assay or another suitable method.

-

An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.[10]

-

IV. Data Presentation and Interpretation

For each experimental validation, it is crucial to present the data in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Predicted and Experimental Bioactivity Data

| Therapeutic Target | Assay Type | Predicted Activity (if applicable) | Experimental Endpoint | Result |

| CYP51 | Enzymatic Inhibition | High | IC50 (µM) | To be determined |

| Whole-Cell Antifungal | High | MIC (µg/mL) | To be determined | |

| Anticancer | MTT Cytotoxicity | Moderate | IC50 (µM) | To be determined |

| Adrenergic Receptors | Radioligand Binding | Low to Moderate | Ki (nM) | To be determined |

| Neuroprotection | SH-SY5Y Viability | Moderate | % Protection | To be determined |

V. Conclusion and Future Directions

The structural features of this compound strongly suggest a multi-target pharmacological profile. The primary hypothesis, supported by a wealth of literature on azole compounds, points towards the inhibition of lanosterol 14α-demethylase (CYP51), indicating significant potential as an antifungal agent. Furthermore, the presence of the phenylpropanamine and triazole moieties warrants investigation into its anticancer, adrenergic, and neuroprotective activities.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic targets. Successful validation of any of these activities will pave the way for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. This strategic and evidence-based approach is paramount in unlocking the full therapeutic potential of this promising compound.

VI. References

-

CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Enzymatic activity of C. albicans CYP51. A, time course of lanosterol... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

(PDF) 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). (2008). Retrieved January 21, 2026, from [Link]

-

CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Structural Basis of Human CYP51 Inhibition by Antifungal Azoles. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (2019). Retrieved January 21, 2026, from [Link]

-

Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (2019). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 21, 2026, from [Link]

-

Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25- dihydrolanosterol. (n.d.). Retrieved January 21, 2026, from [Link]

-

The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). Retrieved January 21, 2026, from [Link]

-

CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Human neuroblastoma cell line SH SY5Y culturing. (2023). protocols.io. Retrieved January 21, 2026, from [Link]

-

3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved January 21, 2026, from [Link]

-

Sterol 14-demethylase. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Retrieved January 21, 2026, from [Link]

-

SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview. (2022). YouTube. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. turkjps.org [turkjps.org]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. protocols.io [protocols.io]

- 10. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. These include antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[1][2] The specific compound, 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, while not extensively characterized in publicly available literature, belongs to a class of compounds where the mechanism of action is often highly conserved and predictable based on its key structural features. This guide will provide an in-depth exploration of the most probable mechanism of action for this compound, focusing on its role as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This hypothesis is grounded in the well-established activity of a vast number of structurally related 1,2,4-triazole-containing molecules.[3][4]

The Primary Molecular Target: Fungal Lanosterol 14α-Demethylase (CYP51)

The fungicidal or fungistatic activity of many triazole-based compounds is primarily attributed to their potent and specific inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. Ergosterol is vital for maintaining the structural integrity, fluidity, and proper functioning of the fungal cell membrane.

The Ergosterol Biosynthesis Pathway: A Critical Fungal Process

The biosynthesis of ergosterol is a multi-step process, with the demethylation of lanosterol by CYP51 being a crucial checkpoint. The pathway can be broadly outlined as follows:

-

Squalene Epoxidation: The pathway begins with the conversion of squalene to squalene epoxide by the enzyme squalene epoxidase.

-

Lanosterol Synthesis: Squalene epoxide is then cyclized to form lanosterol.

-

Demethylation of Lanosterol: Lanosterol undergoes a series of demethylation reactions, with the first and most critical step being the removal of the 14α-methyl group, catalyzed by CYP51.

-

Formation of Ergosterol: Following the action of CYP51, a series of further enzymatic modifications lead to the final product, ergosterol.

The inhibition of CYP51 disrupts this pathway, leading to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption has profound consequences for the fungal cell.

Mechanism of CYP51 Inhibition by this compound

The inhibitory action of 1,2,4-triazole-containing compounds on CYP51 is a well-elucidated mechanism. The nitrogen atom at the 4-position (N4) of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. This interaction is a high-affinity binding event that effectively blocks the substrate (lanosterol) from accessing the catalytic site, thereby preventing the demethylation reaction.

The phenyl and propan-1-amine components of this compound are predicted to engage in additional hydrophobic and polar interactions with the amino acid residues lining the active site of CYP51. These secondary interactions are crucial for the potency and selectivity of the inhibitor.

Visualizing the Inhibition: A Signaling Pathway Diagram

Sources

- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of 1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine

Introduction

1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a molecule belonging to the triazole class of compounds. Triazoles are a significant scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3][4] Given the therapeutic potential of novel triazole derivatives, robust and reliable analytical methods are crucial for ensuring the identity, purity, and quantity of these compounds during research, development, and quality control processes.

This document provides a comprehensive guide to the analytical methodologies applicable to this compound. While specific validated methods for this particular molecule may not be publicly available, the protocols herein are based on established and widely accepted analytical techniques for structurally related triazole compounds.[5][6][7][8] These notes are intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, adaptable protocols.

Physicochemical Properties and Analytical Considerations

A preliminary analysis of the structure of this compound—featuring a phenyl group, a triazole ring, and a primary amine—suggests the following analytical characteristics:

-

UV Chromophore: The presence of the phenyl and triazole rings provides ultraviolet (UV) absorbance, making UV-based detection in liquid chromatography a viable approach.

-

Basic Nature: The primary amine group imparts basic properties, allowing for manipulation of retention in reversed-phase chromatography by adjusting the mobile phase pH.

-

Chirality: The molecule possesses a chiral center at the carbon bearing the amine and phenyl groups. Enantioselective separation may be necessary depending on the synthetic route and biological application.

-

Volatility: While potentially amenable to gas chromatography (GC) after derivatization, its polarity and molecular weight suggest that High-Performance Liquid Chromatography (HPLC) is the more direct and common approach.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone technique for the analysis of non-volatile and semi-volatile organic molecules like triazole derivatives. It is versatile for both qualitative and quantitative analysis.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte.

-

Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point for reversed-phase HPLC due to its broad applicability for moderately polar to nonpolar compounds. For molecules with aromatic systems like the target compound, a C6-phenyl stationary phase can offer alternative selectivity through π-π interactions.[6][8]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The organic solvent strength is adjusted to control retention time. The buffer is crucial for controlling the ionization state of the primary amine. At a pH below the pKa of the amine, it will be protonated, which can improve peak shape and retention on a C18 column. A phosphate or acetate buffer is commonly used.

-

Detection: UV detection is the most straightforward method. The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the pure compound. For many triazole antifungals, detection is performed in the range of 210-280 nm.[8]

Workflow for HPLC Method Development

Caption: Workflow for developing an HPLC method.

Protocol 1: Reversed-Phase HPLC for Purity Determination

This protocol provides a starting point for the analysis of this compound. Optimization will be required.

1. Instrumentation and Materials:

- HPLC system with a UV-Vis or Diode Array Detector (DAD).

- C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

- HPLC-grade acetonitrile, methanol, and water.

- Potassium phosphate monobasic and phosphoric acid.

- Reference standard of this compound.

2. Preparation of Solutions:

- Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

- Mobile Phase B: Acetonitrile.

- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

- Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of approximately 0.5 mg/mL.

- Sample Solution: Prepare the sample to be analyzed at a similar concentration.

3. Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution (see table below) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined (start at 260 nm) |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

4. System Suitability:

- Inject the standard solution five times.

- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

- The tailing factor should be ≤ 2.0.

5. Analysis and Data Interpretation:

- Inject the sample solution.

- Identify the main peak corresponding to this compound.

- Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor. For accurate quantification, a reference standard for each impurity is required.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is invaluable for impurity identification and trace-level quantification.

Causality Behind Experimental Choices in LC-MS

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like the target compound. The primary amine is readily protonated in the positive ion mode, leading to a strong [M+H]⁺ signal.

-